Cas no 1597252-78-2 (3-Amino-1-(2-furanyl)-2-methyl-1-propanone)

3-Amino-1-(2-furanyl)-2-methyl-1-propanone is a furan-derived organic compound featuring both amino and ketone functional groups, making it a versatile intermediate in synthetic chemistry. Its structural framework is particularly valuable for the synthesis of heterocyclic compounds, pharmaceuticals, and agrochemicals. The presence of the furan ring enhances reactivity in cyclization and substitution reactions, while the amino group allows for further functionalization. This compound is characterized by its stability under standard conditions and compatibility with a range of reaction conditions, offering synthetic flexibility. Its utility in medicinal chemistry is underscored by its role as a precursor for biologically active molecules, including potential therapeutic agents.
3-Amino-1-(2-furanyl)-2-methyl-1-propanone structure
1597252-78-2 structure
Product Name:3-Amino-1-(2-furanyl)-2-methyl-1-propanone
CAS No:1597252-78-2
MF:C8H11NO2
MW:153.178442239761
CID:5989861
PubChem ID:116564624
Update Time:2025-06-11

3-Amino-1-(2-furanyl)-2-methyl-1-propanone Chemical and Physical Properties

Names and Identifiers

    • CID 116564624
    • 1-Propanone, 3-amino-1-(2-furanyl)-2-methyl-
    • 1597252-78-2
    • EN300-795541
    • 3-Amino-1-(furan-2-yl)-2-methylpropan-1-one
    • 3-Amino-1-(2-furanyl)-2-methyl-1-propanone
    • Inchi: 1S/C8H11NO2/c1-6(5-9)8(10)7-3-2-4-11-7/h2-4,6H,5,9H2,1H3
    • InChI Key: AUYODHSZYLRJJU-UHFFFAOYSA-N
    • SMILES: C(C1=CC=CO1)(=O)C(C)CN

Computed Properties

  • Exact Mass: 153.078978594g/mol
  • Monoisotopic Mass: 153.078978594g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 3
  • Complexity: 147
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 56.2Ų

Experimental Properties

  • Density: 1.087±0.06 g/cm3(Predicted)
  • Boiling Point: 266.9±20.0 °C(Predicted)
  • pka: 8.48±0.10(Predicted)

3-Amino-1-(2-furanyl)-2-methyl-1-propanone Pricemore >>

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3-Amino-1-(2-furanyl)-2-methyl-1-propanone Related Literature

Additional information on 3-Amino-1-(2-furanyl)-2-methyl-1-propanone

Introduction to 3-Amino-1-(2-furanyl)-2-methyl-1-propanone (CAS No. 1597252-78-2) and Its Emerging Applications in Chemical Biology

The compound 3-Amino-1-(2-furanyl)-2-methyl-1-propanone (CAS No. 1597252-78-2) represents a significant advancement in the realm of chemical biology, where its unique structural and functional properties have garnered considerable attention from researchers worldwide. This heterocyclic ketone, characterized by its amino and furanyl substituents, exhibits a versatile framework that has been leveraged in various synthetic and pharmacological investigations. The molecular architecture of this compound not only facilitates diverse chemical transformations but also opens up new avenues for therapeutic development, particularly in the context of modulating biological pathways and designing novel drug candidates.

Recent studies have highlighted the compound's potential as a key intermediate in the synthesis of biologically active molecules. Its dual functionality, combining an amino group with a furanyl moiety, allows for facile derivatization into more complex structures, making it an invaluable building block in medicinal chemistry. The presence of the furanyl group, in particular, has been associated with enhanced binding affinity to certain biological targets, which has spurred interest in its incorporation into drug-like molecules. This feature has been exploited in the development of small-molecule inhibitors targeting enzymes involved in metabolic disorders and inflammatory diseases.

In the context of drug discovery, 3-Amino-1-(2-furanyl)-2-methyl-1-propanone has been investigated for its role in modulating enzyme activity. For instance, researchers have explored its derivatives as potential inhibitors of kinases and proteases that play pivotal roles in cancer progression. The amino group provides a nucleophilic handle for covalent bond formation with active sites of target enzymes, while the furanyl ring contributes to hydrophobic interactions and improved cellular uptake. These characteristics have made this compound a focal point in structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.

The compound's utility extends beyond enzyme inhibition; it has also been examined for its capacity to interact with nucleic acids and other biomolecules. Preliminary findings suggest that certain derivatives exhibit DNA intercalation or minor groove binding properties, which could be exploited in anticancer therapies or gene regulation strategies. The versatility of 3-Amino-1-(2-furanyl)-2-methyl-1-propanone as a scaffold allows chemists to fine-tune its interactions with biological targets by introducing additional functional groups or modifying existing ones.

Advances in computational chemistry have further enhanced the understanding of this compound's reactivity and biological activity. Molecular modeling studies have predicted favorable binding modes for 3-Amino-1-(2-furanyl)-2-methyl-1-propanone derivatives with various protein targets, providing insights into how structural modifications can improve drug-like properties such as solubility, bioavailability, and metabolic stability. These computational approaches complement experimental efforts by enabling rapid screening of large libraries of derivatives and identifying promising candidates for further investigation.

The synthesis of 3-Amino-1-(2-furanyl)-2-methyl-1-propanone itself presents an intriguing challenge due to its complex framework. Researchers have developed multi-step synthetic routes that incorporate key transformations such as condensation reactions, cyclization processes, and functional group interconversions. These synthetic strategies not only highlight the compound's synthetic accessibility but also showcase the ingenuity of modern organic chemistry techniques. The development of efficient synthetic methodologies is crucial for scaling up production and facilitating further exploration of its applications.

From a pharmacological perspective, derivatives of 3-Amino-1-(2-furanyl)-2-methyl-1-propanone have shown promise in preclinical models as potential treatments for neurological disorders. The ability to modulate neurotransmitter systems without causing significant side effects is a key goal in neuropharmacology, and this compound's unique structure offers a starting point for designing next-generation therapeutics. Additionally, its potential role as an intermediate in antiviral agents has not been overlooked, with ongoing research exploring its efficacy against various viral pathogens.

The environmental impact of synthesizing and utilizing 3-Amino-1-(2-furanyl)-2-methyl-1-propanone is another area of growing interest. Sustainable chemistry principles are being applied to develop greener synthetic routes that minimize waste and reduce energy consumption. These efforts align with broader initiatives to promote environmentally responsible chemical manufacturing practices across the pharmaceutical industry.

In conclusion,3-Amino-1-(2-furanyl)-2-methyl-1-propanone (CAS No. 1597252-78-2) stands out as a versatile and innovative compound with far-reaching implications in chemical biology and drug discovery. Its unique structural features enable diverse applications ranging from enzyme inhibition to nucleic acid interaction, while ongoing research continues to uncover new possibilities for its use in therapeutic development. As our understanding of this compound deepens, so too does its potential to contribute to advancements in human health and well-being.

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